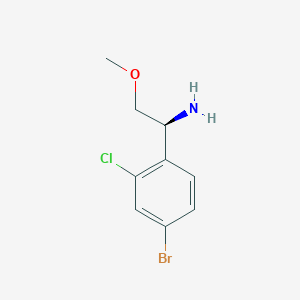

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine

Description

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is a chiral amine derivative featuring a substituted phenyl ring (4-bromo-2-chloro) and a methoxyethylamine side chain. Its molecular formula is C₉H₁₂BrClNO, with a molar mass of 264.56 g/mol (calculated). The stereochemistry at the chiral center (S-configuration) and the halogen substituents (bromo and chloro) confer distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(1S)-1-(4-bromo-2-chlorophenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m1/s1 |

InChI Key |

YDQMIEAKVHHQBN-SECBINFHSA-N |

Isomeric SMILES |

COC[C@H](C1=C(C=C(C=C1)Br)Cl)N |

Canonical SMILES |

COCC(C1=C(C=C(C=C1)Br)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:

Bromination and Chlorination: The starting material, phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 4 and 2 positions, respectively.

Methoxylation: The phenyl ring is then subjected to methoxylation to attach the methoxy group.

Amination: Finally, the ethanamine moiety is introduced through an amination reaction.

Industrial Production Methods

Industrial production of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine may involve large-scale bromination, chlorination, and methoxylation processes, followed by purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced derivatives with fewer oxygen atoms.

Substitution: Compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Analysis of Substituent Effects

- Halogen Substituents: The 4-bromo-2-chloro pattern in the target compound increases lipophilicity compared to analogs with fewer halogens (e.g., 4-bromo only in ). Fluorine substituents (e.g., in and ) enhance metabolic stability and polarity due to fluorine’s electronegativity .

- Replacement of methoxy with chloro (e.g., ) increases reactivity, as seen in the chloroethanol derivative, which may undergo nucleophilic substitution more readily .

Salt Forms :

Physical and Chemical Properties

Analytical Differentiation

- Chromatographic Methods :

- Thin-layer chromatography (TLC) using benzene:chloroform:ethyl acetate (40:40:20) can separate compounds with 4-bromo-2-chlorophenyl groups from their degradation products . Such methods are critical for purity assessment during synthesis.

Biological Activity

(S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is a chiral compound with potential therapeutic applications due to its unique structural features, including halogen substituents that enhance its biological activity. This article explores the compound's biological activity, focusing on its interactions with various biological targets, synthesis, and potential applications in pharmacology.

- Molecular Formula : C9H11BrClNO

- Molecular Weight : 264.54 g/mol

- Structure : The compound features a bromo and a chloro substituent on the phenyl ring, along with a methoxy group attached to the ethylamine backbone. This structure is significant for its reactivity and interaction with biological systems .

The biological activity of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine is attributed to its ability to interact with various biological targets, including:

- Receptors : The compound may bind to specific receptors, influencing signaling pathways and cellular responses.

- Enzymes : It has shown potential in inhibiting enzyme activities, which could lead to alterations in metabolic processes .

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. The presence of halogen atoms typically enhances the reactivity and binding affinity of such compounds to biological targets. Here are some predicted activities based on structure-activity relationships (SAR):

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various microorganisms. |

| Anticancer | Possible inhibition of cancer cell proliferation. |

| Neuroactivity | May influence neurological pathways due to structural similarities with known neuroactive compounds. |

Case Studies and Research Findings

- Antagonistic Activity : A study highlighted the compound's role as a selective antagonist of certain receptors, demonstrating significant inhibition in ex vivo models . This suggests its potential use in treating conditions related to receptor overactivation.

- Receptor Binding Studies : Binding affinity studies have shown that (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine can effectively compete with other ligands for receptor sites, indicating its relevance in drug design .

- Computational Modeling : Computational approaches have been utilized to predict the compound's interactions with various biological targets, enhancing understanding of its pharmacokinetic properties and metabolic pathways .

Synthesis Methods

The synthesis of (S)-1-(4-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves several steps:

- Formation of the Phenyl Ring : Utilizing bromination and chlorination techniques to introduce halogen substituents.

- Alkylation Reaction : The methoxyethylamine moiety is introduced through alkylation reactions, optimizing yield and purity.

- Chirality Induction : Specific reagents are employed to ensure the production of the (S)-enantiomer, which is crucial for its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.